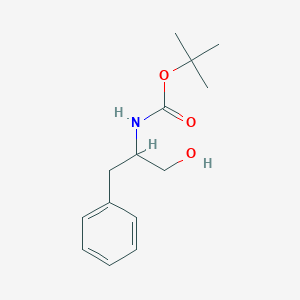![molecular formula C10H15N5O5 B115959 N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide CAS No. 149438-16-4](/img/structure/B115959.png)
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide, also known as DPOFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOFA is a nucleoside analogue that has been synthesized using various methods in the laboratory.
Wirkmechanismus
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide exerts its biological effects by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is its potential as a cancer therapy. Its low toxicity profile and ability to inhibit cancer cell growth make it a promising candidate for further development. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the difficulty in synthesizing this compound, which can be time-consuming and require specialized equipment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide. One potential direction is to further investigate its potential as a cancer therapy. This could involve testing this compound in animal models and eventually in clinical trials. Another potential direction is to investigate its potential as an anti-inflammatory agent. This compound has been shown to reduce the production of inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which could lead to the development of safer and more effective cancer therapies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit cancer cell growth and reduce the production of inflammatory cytokines make it a promising candidate for further development as a cancer therapy. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been synthesized using various methods in the laboratory. One of the most commonly used methods is the condensation of 2,5-diamino-4-oxo-6-formylpyrimidine with (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylamine. This method involves the use of various reagents and solvents and requires careful manipulation of reaction conditions to obtain a high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been studied extensively in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by interfering with their DNA replication process. This makes this compound a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
149438-16-4 |
|---|---|
Molekularformel |
C10H15N5O5 |
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
N-(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide |
InChI |
InChI=1S/C10H15N5O5/c11-7-8(13-10(12)14-9(7)19)15(3-17)6-1-4(18)5(2-16)20-6/h3-6,16,18H,1-2,11H2,(H3,12,13,14,19)/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
JQQDDYBLAOTOTK-JKUQZMGJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O |
SMILES |
C1C(C(OC1N(C=O)C2=C(C(=O)NC(=N2)N)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O |
Synonyme |
2,5-diamino-4-hydroxy-6-(2'-deoxyribosyl)-formamidopyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
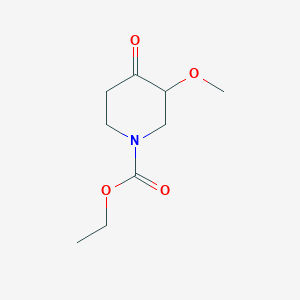
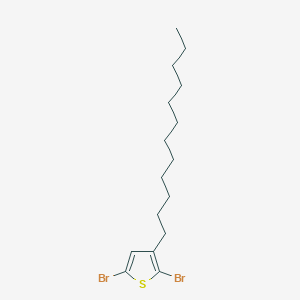


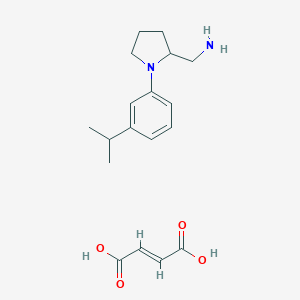
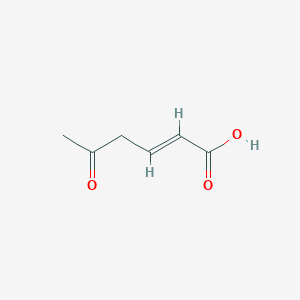
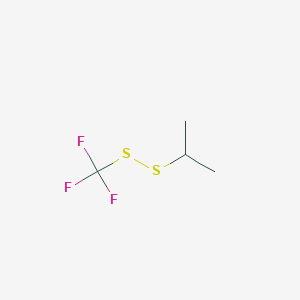
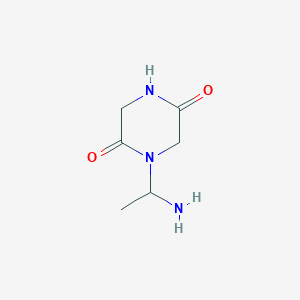
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
